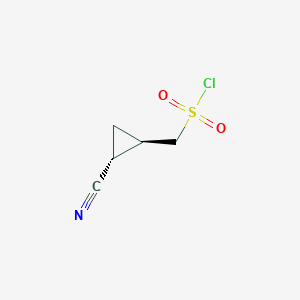![molecular formula C18H12F4N2O2S B2717166 (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421442-67-2](/img/structure/B2717166.png)
(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enhancement of Photostability and Spectroscopic Properties
Research demonstrates that the fluorination of fluorophores, like benzophenones and xanthones, significantly enhances their photostability and spectroscopic characteristics. This is achieved through methods that facilitate access to fluorinated compounds, enabling the synthesis of various fluorinated analogs with improved properties. These compounds exhibit high fluorescence with tunable absorption and emission spectra, which are crucial for their application in spectroscopy and imaging technologies (Woydziak, Fu, & Peterson, 2012).
Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles
Another area of application involves the synthesis of fluoro-substituted pyrazolyl benzoxazoles, which are screened for their biological activity. These synthesized compounds, confirmed by spectral analysis, contribute to the expanding library of fluorinated molecules with potential therapeutic applications (Jadhav, Nikumbh, & Karale, 2015).
Antimicrobial and Antitumor Activities
Several studies have focused on the synthesis of novel fluorine-containing compounds and evaluated their antibacterial and antifungal activities. These compounds have shown promising activity against a range of bacterial strains and fungal species, highlighting their potential as antimicrobial agents. Additionally, some of these compounds have been tested for antitumor activities, suggesting their applicability in cancer research and therapy (Gadakh, Pandit, Rindhe, & Karale, 2010).
Structural and Theoretical Studies
Further research includes detailed structural and theoretical studies of fluorinated compounds, employing techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the molecular structure, stability, and intermolecular interactions of these compounds, which are vital for their practical applications in various scientific domains (Huang et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a critical role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with its targets RIPK1 and RIPK3 by inhibiting their activity . This inhibition specifically blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis .
Biochemical Pathways
The compound affects the necroptosis pathway. By inhibiting RIPK1 and RIPK3, this compound prevents the formation of the necrosome . This disruption of the necroptosis pathway can have downstream effects on various diseases, including inflammatory, infectious, and degenerative diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable and drug-like . The compound has an oral bioavailability of 25.2% in rats , indicating that it is well-absorbed and can reach its target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the specific inhibition of RIPK3 phosphorylation in necroptotic cells . This results in the blockage of necrosome formation, thereby inhibiting the process of necroptosis .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2S/c19-13-6-2-1-4-11(13)16(25)24-8-10(9-24)26-17-23-15-12(18(20,21)22)5-3-7-14(15)27-17/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPOSVNOOUOTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2717097.png)
![2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2717099.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2717105.png)
